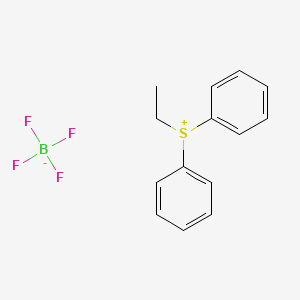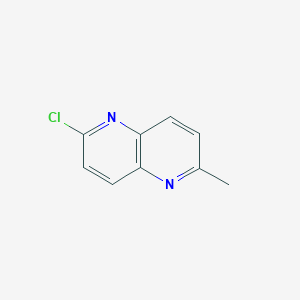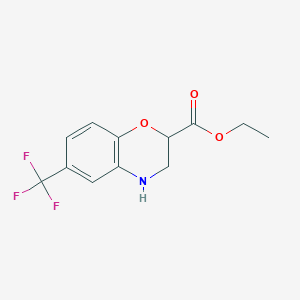
ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Vue d'ensemble
Description
Trifluoromethyl-containing compounds are important in various industries, especially in the pharmaceutical and agrochemical sectors . The trifluoromethyl group is often used in the synthesis of active ingredients due to its unique physicochemical properties .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds often involves the use of building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .
Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds is influenced by the unique properties of the fluorine atom, which is the next smallest atom after hydrogen but has the largest electronegativity .
Chemical Reactions Analysis
Trifluoromethylation reactions are commonly used to introduce the trifluoromethyl group into organic molecules . These reactions often involve the use of a trifluoromethyl nucleophile .
Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds are influenced by the unique properties of the fluorine atom .
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Reactivity
Ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate serves as a precursor or intermediate in the synthesis of complex heterocyclic compounds. Its reactivity has been exploited in various synthetic pathways to construct molecules with trifluoromethyl groups, which are of significant interest due to their pharmacological properties. For instance, it has been used in the synthesis of diverse trifluoromethyl heterocycles, leveraging rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This approach yields a range of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines from a single diazoketoester precursor, either directly or with minimal additional steps (Honey et al., 2012).
Novel Compound Synthesis
Research has shown the utility of this compound in generating new chemical structures with potential biological activity. For example, a series of ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates were synthesized from multi-component reactions catalyzed by ammonium acetate and acetic acid. These reactions highlight the compound's versatility in creating benzochromene derivatives, presumably via Knoevenagel condensation followed by Michael addition and intramolecular annulation (Duan et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c1-2-18-11(17)10-6-16-8-5-7(12(13,14)15)3-4-9(8)19-10/h3-5,10,16H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGNTYNJFMUATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=C(O1)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471838 | |
| Record name | AG-G-61721 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
CAS RN |
68281-49-2 | |
| Record name | AG-G-61721 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

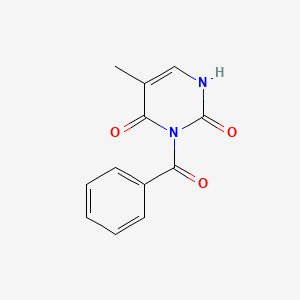

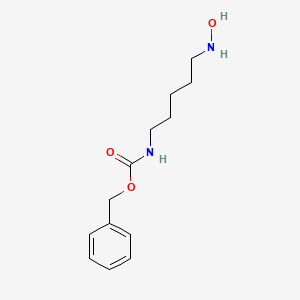

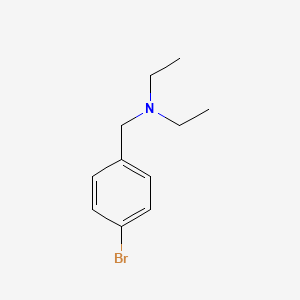

![2-[(Trimethylsilyl)methyl]-3-iodopropene](/img/structure/B1625022.png)

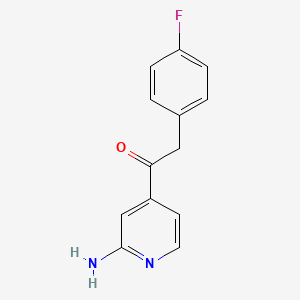
![3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine](/img/structure/B1625028.png)
![Methyl thieno[2,3-c]pyridine-5-carboxylate](/img/structure/B1625029.png)
